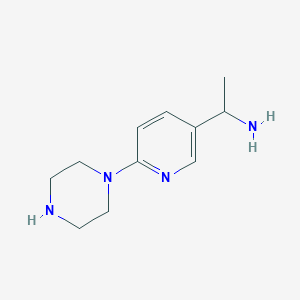
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with isobutyl-substituted oxadiazole precursors under specific conditions . The reaction typically requires the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring are replaced with other substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with molecular targets and pathways within biological systems. For example, as an EGFR inhibitor, it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can result in the suppression of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline can be compared with other similar compounds, such as:
3-(5-Aryl-1,3,4-oxadiazol-2-yl)chromones: These compounds also contain the oxadiazole ring but have different substituents, leading to variations in their chemical and biological properties.
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl)thiazolidin-4-one derivatives: These compounds have shown potential in anticancer, antimicrobial, and antioxidant applications.
The uniqueness of this compound lies in its specific isobutyl substitution, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
3-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C12H15N3O/c1-8(2)6-11-14-15-12(16-11)9-4-3-5-10(13)7-9/h3-5,7-8H,6,13H2,1-2H3 |
InChI-Schlüssel |
DODHOYFYPDGKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NN=C(O1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


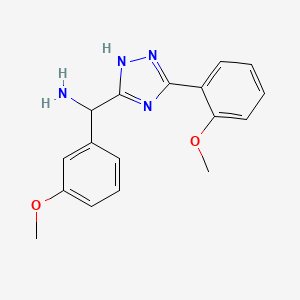
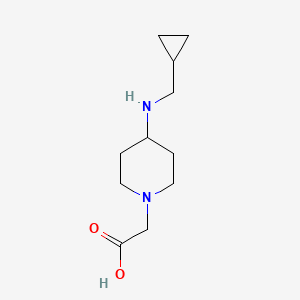

![4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)

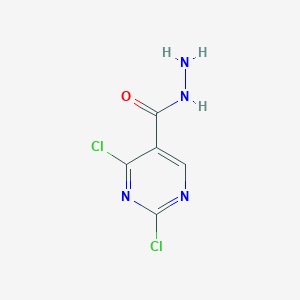
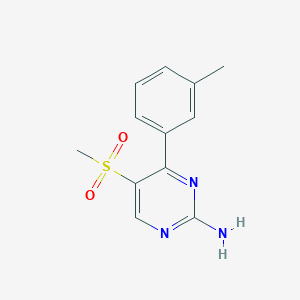
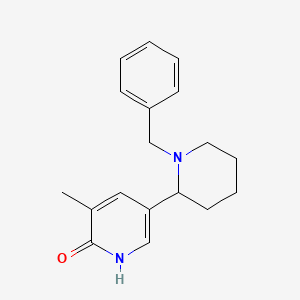

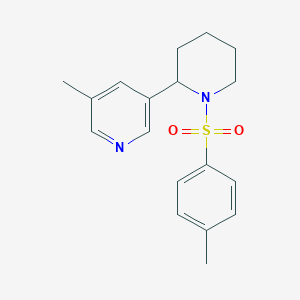
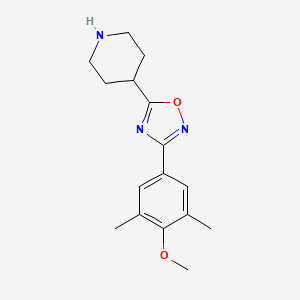
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11799187.png)

